5-(Anilinomethylene)barbituric acid

Descripción general

Descripción

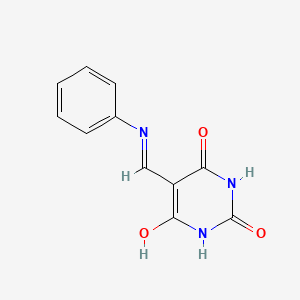

5-(Anilinomethylene)barbituric acid is a derivative of barbituric acid, characterized by the presence of an anilinomethylene group attached to the barbituric acid coreThe molecular formula of this compound is C11H9N3O3, and it has a molecular weight of 231.213 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Anilinomethylene)barbituric acid typically involves the condensation of barbituric acid with aniline in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, where barbituric acid reacts with aniline in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Anilinomethylene)barbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The anilinomethylene group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the anilinomethylene group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(anilinomethylene)barbituric acid derivatives in the development of anticancer agents. For instance, a series of barbituric acid derivatives containing azoles at the C-5 position were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as BEL-7402, MCF-7, and HCT-116. One promising compound demonstrated a half-maximal inhibitory concentration (IC50) of 4.02 µM against the BEL-7402 cell line, indicating significant potential for therapeutic use in cancer treatment .

Urease Inhibition

Another significant application of this compound is its role as a urease inhibitor. Compounds derived from barbiturates have shown higher inhibitory activity compared to standard inhibitors like thiourea. In vitro studies revealed that certain derivatives exhibited remarkable urease inhibition, suggesting their potential use in treating conditions associated with urease activity, such as urinary tract infections .

Antibacterial and Antifungal Properties

The biological evaluation of barbituric acid derivatives has indicated their antibacterial and antifungal properties. While many derivatives showed limited activity against common bacterial strains, some compounds exhibited selective antibacterial effects, particularly against Acinetobacter baumannii. This highlights the need for further exploration into modifying these compounds to enhance their antimicrobial efficacy .

Antioxidant Activity

Research has also pointed to the antioxidant properties of this compound derivatives. These compounds have been assessed for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The presence of specific functional groups within the structure can significantly influence their antioxidant capacity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of aniline derivatives with barbituric acid under controlled conditions. Variations in substituents on the aniline ring can lead to different biological activities and potencies. For example, modifications to include electron-withdrawing or electron-donating groups can enhance or diminish biological efficacy.

Synthesis Table

| Compound Name | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| This compound | Condensation of aniline with barbituric acid | 85 | Anticancer, Urease inhibition |

| 5-((1-(4-trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Hybrid synthesis with triazole | 70 | High antiproliferative activity |

| Derivative with p-nitrophenyl moiety | Hydrazine condensation | 75 | Selective antibacterial activity |

Case Studies

Case Study: Antiproliferative Effects

A study focusing on a specific derivative demonstrated significant antiproliferative effects on cancer cell lines. The compound not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner, showcasing its potential as a targeted cancer therapy .

Case Study: Urease Inhibition Mechanism

In another investigation, molecular docking studies were performed to understand the interaction between synthesized barbiturate derivatives and urease enzymes. The results indicated that specific structural features contributed to enhanced binding affinity and inhibitory action against urease, supporting the design of more potent inhibitors .

Mecanismo De Acción

The mechanism of action of 5-(Anilinomethylene)barbituric acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing synaptic inhibition. This interaction elevates the seizure threshold and reduces the spread of seizure activity, making it potentially useful in anticonvulsant therapies. Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .

Comparación Con Compuestos Similares

Phenobarbital: A widely used barbiturate with anticonvulsant properties.

Pentobarbital: A short-acting barbiturate used as a sedative and anesthetic.

Thiopental: An ultra-short-acting barbiturate used for induction of anesthesia.

Uniqueness: 5-(Anilinomethylene)barbituric acid is unique due to its specific anilinomethylene group, which imparts distinct chemical and biological properties.

Actividad Biológica

5-(Anilinomethylene)barbituric acid, a derivative of barbituric acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an anilinomethylene group, which may enhance its pharmacological properties compared to traditional barbiturates. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

This compound has the following chemical formula: . Its molecular weight is approximately 231.064 g/mol. The compound features a barbituric acid backbone with an anilinomethylene substituent, which is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉N₃O₃ |

| Molecular Weight | 231.064 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Synthesis

The synthesis of this compound typically involves the condensation reaction between barbituric acid and aniline derivatives under controlled conditions. This reaction can be optimized to yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have indicated that derivatives of barbituric acid, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated several barbituric acid derivatives for their anticancer properties using MTT assays against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and BEL-7402 (liver cancer).

- Case Study : In vitro tests revealed that certain derivatives demonstrated IC50 values as low as 4.02 µM against BEL-7402 cells, indicating potent antiproliferative activity. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although comprehensive data on its spectrum of activity remains limited.

- Research Findings : A study highlighted that certain anilinomethylene derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial activities, there is emerging interest in the neuropharmacological effects of barbiturates and their derivatives. The presence of the anilinomethylene group may influence central nervous system interactions, potentially leading to anxiolytic or sedative effects.

The biological activities of this compound are hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

- Apoptosis Induction : Similar to other barbiturate derivatives, it may promote programmed cell death in malignant cells.

Propiedades

IUPAC Name |

6-hydroxy-5-(phenyliminomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQAPKBXANFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-91-2 | |

| Record name | 5-(ANILINOMETHYLENE)BARBITURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.